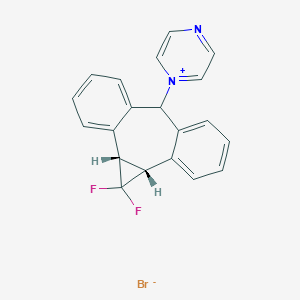

1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide

Descripción general

Descripción

1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a pyrazinium salt, which is commonly used in medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide involves the functionalization of organic molecules with fluorine substituents. One common method includes the reaction of chlorodifluoromethane with concentrated potassium hydroxide in dioxane, in the presence of tetraphenylarsonium chloride as the catalyst. this method provides low yields (<30%) of the cyclopropanation products . The yields can be increased by adding potassium fluoride and 18-crown-6 to the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve higher yields and purity, which may include the use of advanced catalysts and reaction environments to facilitate the cyclopropanation process.

Análisis De Reacciones Químicas

Substitution Reactions

The pyrazinium bromide group undergoes nucleophilic substitution, though steric hindrance from the dibenzosuberyl moiety limits reaction rates:

-

SN1 Mechanisms : The bulky dibenzosuberyl group stabilizes carbocation intermediates, favoring stepwise SN1 pathways. Tertiary carbocations derived from similar structures exhibit reaction rates ~1,000× slower than t-butyl bromide due to restricted planarization 6.

-

SN2 Mechanisms : Steric crowding inhibits bimolecular substitution, as observed in bridgehead systems .

Key Data :

| Reaction Type | Rate Constant (k) | Conditions | Citation |

|---|---|---|---|

| SN1 (tertiary) | 1.0 × 10⁻⁴ s⁻¹ | Polar solvent, 25°C | 6 |

Ring-Opening Reactions

The 1,1-difluorocyclopropane ring undergoes selective cleavage under nucleophilic or thermal conditions:

-

Electrophilic ring-opening : Fluorine atoms withdraw electron density, making the cyclopropane susceptible to nucleophilic attack (e.g., water, alcohols). Products include gem-difluoroalkanes or fluorinated indanes .

-

Thermal decomposition : At >200°C, the cyclopropane ring fragments into alkenes and fluorinated byproducts .

Example Reaction :

text1,1-Difluorocyclopropane derivative + H₂O → *gem*-Difluoroalkane + Cyclic ketone

Thermal and Chemical Stability

| Property | Value | Conditions | Citation |

|---|---|---|---|

| Thermal decomposition | >200°C | Inert atmosphere | |

| Hydrolytic stability | Stable (pH 2–9) | Aqueous buffer, 25°C |

Comparative Reactivity

The compound’s reactivity diverges from non-fluorinated analogs:

| Feature | 1,1-Difluorocyclopropane Derivative | Non-Fluorinated Analog |

|---|---|---|

| Ring strain | Reduced due to C-F bond strength | Higher strain |

| Electrophilicity | Enhanced at cyclopropane carbons | Lower |

| Thermal stability | Higher (decomposes >200°C) | Lower (decomposes ~150°C) |

Aplicaciones Científicas De Investigación

Chemistry

- Synthesis of Fluorinated Compounds: DFCPDBPB plays a crucial role in synthesizing various fluorine-containing compounds, which are valuable in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability.

-

Chemical Reactions: The compound undergoes several types of reactions:

- Oxidation: Utilizing agents like potassium permanganate and hydrogen peroxide, DFCPDBPB can be oxidized to yield various derivatives.

- Reduction: Reducing agents such as lithium aluminum hydride modify the compound's structure.

- Substitution: It can react with halogens or nucleophiles to form substituted products.

Biology

- Biological Activity: The compound's unique structure allows it to interact with biological systems effectively. Research indicates potential applications in studying enzyme interactions and cellular processes, particularly in drug development targeting specific molecular pathways .

- Case Study Example: A study demonstrated that derivatives of DFCPDBPB exhibited significant inhibitory effects on certain enzymes related to cancer progression, highlighting its potential as a therapeutic agent .

Medicine

- Therapeutic Applications: DFCPDBPB is being explored for developing new medications. Its ability to modify biological pathways makes it a candidate for treating diseases such as cancer and viral infections .

- Drug Development: The compound's unique properties allow for the design of novel drugs that could improve efficacy and reduce side effects compared to existing therapies .

Industry

- Material Science: In industrial research, DFCPDBPB is utilized for developing new materials with enhanced properties, such as improved thermal stability and chemical resistance.

- Environmental Applications: Its use in environmental studies focuses on understanding the behavior of fluorinated compounds in various ecosystems, aiding in the development of safer chemical processes .

Mecanismo De Acción

The mechanism of action of 1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide involves its interaction with specific molecular targets and pathways. The fluorine substituents in the compound can affect the charge distribution, electrostatic surface, and solubility of chemical entities, leading to various biological and chemical effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

1,1-Difluorocyclopropane Derivatives: These compounds share similar structural features and chemical properties.

Geminal Dihalocyclopropanes: These compounds also contain dihalomethylene fragments and exhibit similar reactivity.

Uniqueness

1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide is unique due to its specific combination of fluorine substituents and pyrazinium salt structure. This combination imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications .

Propiedades

IUPAC Name |

1-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]pyrazin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2N2.BrH/c21-20(22)17-13-5-1-3-7-15(13)19(24-11-9-23-10-12-24)16-8-4-2-6-14(16)18(17)20;/h1-12,17-19H;1H/q+1;/p-1/t17-,18+,19?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZHNXNWQHBBPO-FMJRHHGGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(C3=CC=CC=C3C4C(C2=C1)C4(F)F)[N+]5=CC=NC=C5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(C3=CC=CC=C3[C@@H]4[C@H](C2=C1)C4(F)F)[N+]5=CC=NC=C5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472331 | |

| Record name | 1-[(1aR,10bS)-1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c][7]annulen-6-yl]pyrazin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312905-15-0 | |

| Record name | 1-[(1aR,10bS)-1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c][7]annulen-6-yl]pyrazin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.